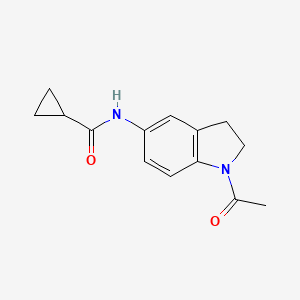

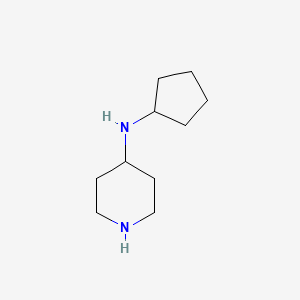

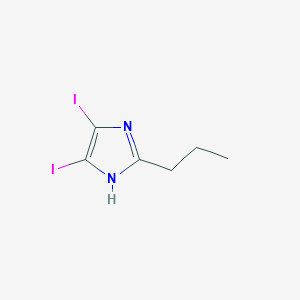

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butyramide typically involves multiple steps, including cyclization reactions and substitutions. For instance, derivatives of pyrido[3,4-d]pyridazine were synthesized, indicating the complexity and the strategic approaches needed for constructing such molecular frameworks (Wójcicka et al., 2022). Another example includes the formation of pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition, showcasing a method that could be relevant to the synthesis of our target molecule (Ravi et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been extensively studied through X-ray diffraction and NMR techniques, revealing intricate details about their conformation and electronic distribution. For example, the crystal and molecular structure of certain pyrazine derivatives were characterized, offering insights into the molecular geometry that could be analogous to our compound of interest (Rodinovskaya et al., 2003).

Chemical Reactions and Properties

The chemical reactivity of similar compounds includes interactions with nucleophilic and electrophilic reagents, cyclization reactions, and the formation of derivatives through functional group transformations. These reactions underscore the versatility and the reactive nature of the pyridazine and pyrimidine cores, which are central to the compound (Harb et al., 1989).

Aplicaciones Científicas De Investigación

Antimitotic Agents

Research has explored chiral isomers of ethyl carbamates with antimitotic properties, highlighting their biological activity in various systems. The S-isomer of these compounds demonstrated enhanced potency compared to the R-isomer, underscoring the significance of stereochemistry in medicinal applications (Temple & Rener, 1992). Further studies on alterations at the 2,3-positions of ethyl carbamates revealed that such modifications significantly affect cytotoxicity and the inhibition of mitosis, suggesting their potential in anticancer therapy (Temple et al., 1991).

Antibacterial Activity

Aminopyrazoles and their derivatives have been investigated for their antibacterial properties against gram-positive and gram-negative bacteria. Novel pyrazolo[1,5-a]pyrimidines were synthesized and tested in vitro, showcasing the utility of heterocyclic compounds in developing new antibacterial agents (El-Gaby et al., 2000).

Anticancer and Antifungal Pharmacophores

Pyrazole derivatives have been synthesized and characterized, with structural analysis revealing significant potential as antitumor, antifungal, and antibacterial agents. This research identifies critical pharmacophore sites that could inform the design of new therapeutic compounds (Titi et al., 2020).

Molecular Docking and Screening

Newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have undergone molecular docking and in vitro screening to evaluate their binding energies and antimicrobial, antioxidant activities. This approach demonstrates the importance of computational chemistry in accelerating the discovery of new drugs (Flefel et al., 2018).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds, including pyrroles, pyridines, and pyrazines, is crucial for the development of pharmaceuticals and agrochemicals. These compounds serve as structural components due to their high biological activity, emphasizing the role of organic synthesis in drug development and other applications (Higasio & Shoji, 2001).

Mecanismo De Acción

Target of Action

The primary target of this compound is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in various physiological and pathological processes.

Mode of Action

It is believed to interact with its target enzyme, potentially altering its activity and thus influencing the production of nitric oxide .

Biochemical Pathways

The compound’s interaction with nitric oxide synthase can affect the nitric oxide pathway. Nitric oxide is involved in various physiological processes, including vasodilation, immune response modulation, and neurotransmission. Changes in nitric oxide production can therefore have widespread effects .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes in which nitric oxide is involved. The specific effects will depend on various factors, including the compound’s concentration and the specific cellular context .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. These factors can include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells . .

Propiedades

IUPAC Name |

N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O/c1-3-4-16(23)19-10-9-18-13-5-6-14(22-21-13)20-15-11-12(2)7-8-17-15/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21)(H,19,23)(H,17,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGHXQHDSLKJHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCCNC1=NN=C(C=C1)NC2=NC=CC(=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butyramide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[(anilinocarbonyl)amino]ethyl}-N-isopropyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2480467.png)

![5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid](/img/structure/B2480472.png)

![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2480482.png)

![2-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2480486.png)

![propan-2-yl 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2480487.png)